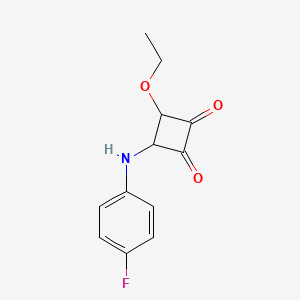![molecular formula C20H21N3OS B12268738 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B12268738.png)
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide is a synthetic organic compound characterized by its imidazole core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide typically involves the reaction of 4,5-diphenylimidazole with a suitable sulfanylating agent, followed by acylation with N-propylacetamide. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Applications De Recherche Scientifique
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity and function. The sulfanyl group can also participate in redox reactions, further modulating the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid
- 4,5-diphenylimidazole derivatives
Uniqueness
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C20H21N3OS |
|---|---|
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide |
InChI |
InChI=1S/C20H21N3OS/c1-2-13-21-17(24)14-25-20-22-18(15-9-5-3-6-10-15)19(23-20)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,21,24)(H,22,23) |
Clé InChI |
LUDTUYOSUUTCDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)CSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B12268658.png)
![1-{1-[(4-Bromophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12268661.png)
![N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12268667.png)

![N-methyl-N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12268683.png)
![4-{[1-(But-3-en-1-yl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B12268688.png)
![5-methyl-N-[(pyrazin-2-yl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B12268695.png)
![1-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-phenylphthalazine](/img/structure/B12268699.png)
![3-chloro-4-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B12268702.png)
![3-(dimethylamino)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12268711.png)
![4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B12268714.png)

![3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12268724.png)
![N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B12268733.png)
